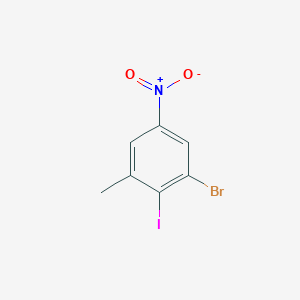

![molecular formula C17H17ClN4 B2546006 3-(2-氯苯基)-5-甲基-7-(吡咯烷-1-基)吡唑并[1,5-a]嘧啶 CAS No. 900878-29-7](/img/structure/B2546006.png)

3-(2-氯苯基)-5-甲基-7-(吡咯烷-1-基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their diverse biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves several steps. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be characterized and confirmed by spectral analyses . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties can be established .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives can be studied under various conditions. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can be analyzed using various techniques. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .科学研究应用

Cancer Treatment: CDK2 Inhibition

Background: CDK2 (Cyclin-Dependent Kinase 2) plays a crucial role in cell cycle regulation and is an appealing target for cancer therapy. Inhibiting CDK2 selectively affects tumor cells.

Research Findings::- A new set of small molecules, including derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, were designed as novel CDK2 inhibitors .

Significance: These findings highlight the potential of this compound class for targeted cancer therapy.

Estrogen Receptor Modulation

Background: Estrogen receptors (ERα and ERβ) play distinct roles in various tissues. Selective modulation of ERs is essential for treating hormone-related diseases.

Research Findings::Significance: Understanding ER modulation by pyrazolo[1,5-a]pyrimidines contributes to drug development for hormone-related conditions.

Antitumor Activity

Background: The antitumor potential of pyrimidine scaffolds has been explored extensively.

Research Findings::- Molecular docking studies supported the antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives .

Significance: Further investigations could lead to novel antitumor agents based on this scaffold.

Inflammatory and Viral Diseases

Background: Pyrazolo[1,5-a]pyrimidines have shown promise in treating inflammatory and viral conditions.

Research Findings::Significance: Potential applications extend beyond cancer therapy.

Drug Design and ADMET Studies

Background: Understanding pharmacokinetics and drug-likeness is crucial for drug development.

Research Findings::- In silico ADMET studies indicated suitable pharmacokinetic properties for pyrazolo[1,5-a]pyrimidines .

Significance: These insights guide compound optimization for therapeutic use.

Cell Cycle Alteration and Apoptosis Induction

Background: Understanding cellular responses to compounds is essential for drug development.

Research Findings::Significance: Exploring these mechanisms informs drug design strategies.

作用机制

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives is often related to their biological and pharmacological activities. For instance, they have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities . They can also inhibit CDK2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

安全和危害

未来方向

The future directions in the research of pyrazolo[1,5-a]pyrimidine derivatives could involve the design and synthesis of new derivatives with improved biological and pharmacological activities. For instance, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

属性

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4/c1-12-10-16(21-8-4-5-9-21)22-17(20-12)14(11-19-22)13-6-2-3-7-15(13)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIKZAZAAZLNQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

![3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile](/img/structure/B2545935.png)

![3-{[(2-Chloro-4-fluorobenzyl)oxy]imino}-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]propanenitrile](/img/structure/B2545944.png)